3-Bromo-1-methylpiperidine
Overview
Description
3-Bromo-1-methylpiperidine is an organic compound with the molecular formula C6H12BrN It is a derivative of piperidine, a six-membered heterocyclic amine, where a bromine atom is substituted at the third position and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-1-methylpiperidine can be synthesized through several methods. One common approach involves the bromination of 1-methylpiperidine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse substituted piperidines.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-methylpiperidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-1-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism by which 3-Bromo-1-methylpiperidine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1-Methylpiperidine: Lacks the bromine atom, resulting in different reactivity and applications.
3-Chloro-1-methylpiperidine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and reactivity.
3-Fluoro-1-methylpiperidine:
Uniqueness: 3-Bromo-1-methylpiperidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for the synthesis of novel molecules and the study of halogen interactions in biological systems.
Properties
IUPAC Name |
3-bromo-1-methylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSSCLLGUVGJMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693588 | |
Record name | 3-Bromo-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36940-04-2 | |
Record name | 3-Bromo-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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